N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine
説明
特性
IUPAC Name |
2-N-(2-methylsulfonylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-18(16,17)9-5-3-2-4-8(9)14-11-13-7-6-10(12)15-11/h2-7H,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOZSGHCNGPDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC2=NC=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2-(methylsulfonyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
化学反応の分析
Types of Reactions
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Structural Characteristics
The molecular formula for N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is . Its structure features a pyrimidine ring substituted with a methylsulfonyl group and an amine functional group, which contribute to its biological activity. The compound's structural attributes are essential for understanding its interaction with biological targets.
Cancer Treatment
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine. For instance, research has demonstrated that certain pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes involved in cell proliferation and survival pathways.
- Case Study : A study explored the synthesis and anticancer activity of new pyrimidine derivatives, revealing that modifications in the structure can enhance their efficacy against breast adenocarcinoma cells (MCF-7) and other cancer types .
Anti-inflammatory Properties
Pyrimidines have also been investigated for their anti-inflammatory effects. N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Research Findings : In vitro studies have shown that certain pyrimidine derivatives significantly reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 . This suggests that N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine could be developed as a therapeutic agent for inflammatory diseases.
Enzyme Inhibition
The compound has potential applications as an inhibitor of various enzymes involved in disease processes. Pyrimidines are known to inhibit dihydrofolate reductase and other kinases critical for cellular metabolism and signaling.
- Example : Studies have indicated that pyrimidine derivatives can effectively inhibit threonine tyrosine kinase (TTK), which is implicated in cancer progression . This positions N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine as a candidate for further investigation in oncology.
Summary of Biological Activities
作用機序
The mechanism of action of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antitumor activity .
類似化合物との比較
Structural and Functional Insights
Sulfonyl Group Position :
- The target compound’s 2-(methylsulfonyl)phenyl group at N2 contrasts with analogs like 9d (4-methylsulfonyl) and TAE684 (isopropylsulfonyl). The 2-position sulfonyl enhances steric interactions in hydrophobic kinase pockets, while bulkier groups (e.g., isopropyl in Ceritinib) improve target specificity but may reduce solubility .
- highlights a derivative with a 4-methylsulfonyl and 2-methoxy group, showing reduced yield (20%) but high potency (Ki = 0.002 µM), suggesting methoxy groups may stabilize binding via hydrogen bonding .
Halogen and Heterocyclic Modifications :
- Chlorine at N4 (e.g., 9d ) or the pyrimidine core (e.g., Ceritinib) correlates with enhanced cytotoxicity and kinase selectivity. For example, Ceritinib’s 5-chloro group is critical for ALK binding .
- Piperidine/piperazine rings (e.g., TAE684, Ceritinib) improve blood-brain barrier penetration but introduce synthetic complexity .
Physicochemical and Pharmacokinetic Properties
- Melting Points and Stability: The target compound’s analogs exhibit varied melting points: 9d (169.3–171.3°C) vs. Higher purity (99% for 9d) correlates with crystallinity and stability .
- Synthetic Yield :
生物活性
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is C11H12N4O2S. The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and at the 2 position with a methylsulfonylphenyl group. This unique structure contributes to its biological activity and solubility characteristics.
The biological activity of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is primarily attributed to its ability to inhibit specific enzymes. Preliminary studies indicate that it may interact with various molecular targets, potentially leading to therapeutic effects in conditions such as cancer and microbial infections. The compound's structure allows it to bind to active sites of enzymes, blocking their activity effectively .
Antitumor Activity
Research indicates that N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds similar in structure have shown IC50 values ranging from 0.01 µM to 0.17 µM against different cancer cell lines, suggesting that modifications in the pyrimidine structure can enhance potency .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. In vitro assays have shown that N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Enzyme Inhibition
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in pathogens like Plasmodium falciparum. The compound demonstrated competitive inhibition with Ki values in the nanomolar range, suggesting high potency .
Comparative Analysis with Similar Compounds
To understand the unique properties of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N2-Phenylpyrimidine-2,4-diamine | Lacks methylsulfonyl group | Lower antitumor activity |
| N2-[2-(Methylthio)phenyl]pyrimidine-2,4-diamine | Contains methylthio instead of methylsulfonyl | Different reactivity |
| N3-[3-(Methylsulfonyl)phenyl]pyridine-3,5-diamine | Pyridine ring instead of pyrimidine | Varies in enzyme selectivity |
The presence of the methylsulfonyl group in N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine enhances its solubility and reactivity compared to similar compounds .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrimidines on human cancer cell lines. N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values below 1 µM .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, the compound exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- Enzyme Inhibition : Molecular docking studies revealed that N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine binds effectively to the active site of DHFR, supporting its potential as an antimalarial agent .
Q & A
Q. What synthetic methodologies are most effective for preparing N2-[2-(methylsulfonyl)phenyl]pyrimidine-2,4-diamine, and how is purity validated?
A microwave-assisted coupling reaction between 2-chloropyrimidine derivatives and 4-(methylsulfonyl)aniline under acidic conditions (e.g., HCl in ethanol) is commonly employed. Post-synthesis, purity is confirmed via HPLC (purity >99%), 1H/13C NMR (to verify substituent positions), and HRMS (for molecular weight validation). For example, analogs like N4-(2-chlorophenyl)-N2-[4-(methylsulfonyl)phenyl]pyrimidine-2,4-diamine are synthesized via microwave heating at 160°C, followed by solvent removal and recrystallization in methanol/ethyl acetate .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and methylsulfonyl group protons (δ 3.1–3.3 ppm).
- 13C NMR : Confirms pyrimidine ring carbons (δ 155–165 ppm) and methylsulfonyl carbon (δ ~44 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C17H16N4O2S: 341.1067) .
Discrepancies in NMR signals may arise from rotational isomers; variable-temperature NMR or computational modeling can resolve these .
Q. How can researchers assess solubility and stability for in vitro assays?
Use pH-dependent solubility studies in buffers (pH 1–7.4) and accelerated stability testing (40°C/75% RH for 4 weeks). For analogs, solubility in DMSO (>10 mM) is typical, while aqueous solubility may require co-solvents like PEG-400. Stability is monitored via HPLC to detect degradation products (e.g., sulfone oxidation) .
Advanced Research Questions
Q. What experimental strategies validate kinase inhibition mechanisms?
- In vitro kinase assays : Measure IC50 values against Aurora kinases or FLT3 using ATP-competitive assays (e.g., ADP-Glo™). For example, pyrimidine-diamine analogs inhibit Aurora A with IC50 <10 nM .
- Cellular assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., HCT-116) and correlate with kinase inhibition via Western blot (phospho-histone H3 for Aurora B activity) .
- Structural studies : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding interactions, such as hydrogen bonding with hinge regions (e.g., Glu211 in Aurora A) .
Q. How can structural modifications improve potency and selectivity?
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to enhance binding affinity. For example, replacing 2-chlorophenyl with 2-trifluoromethoxyphenyl increased Aurora inhibition by 5-fold .
- Scaffold hopping : Replace pyrimidine with pyrrolo[2,3-d]pyrimidine to exploit additional hydrogen-bonding motifs, as seen in RTK inhibitors .
- SAR analysis : Use computational docking (e.g., AutoDock Vina) to predict substituent effects on kinase selectivity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Batch variability : Ensure consistent synthetic protocols (e.g., reaction time, temperature) and purity (>99% HPLC).
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell passage numbers.
- Metabolic interference : Test metabolites (e.g., methylsulfonyl to sulfonic acid) using liver microsomes to rule out off-target effects .
Q. What methodologies are used to evaluate pharmacokinetic properties?
- Plasma stability : Incubate with mouse/human plasma (37°C, 1–24 h) and quantify parent compound via LC-MS/MS.
- Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability).
- Microsomal clearance : Use liver microsomes (human/mouse) to calculate intrinsic clearance (Clint) and predict hepatic extraction .
Q. How can polymorphic forms impact drug development?
Characterize polymorphs (e.g., Forms A and B) via PXRD , DSC (melting point differences >10°C), and solubility studies . For example, Form A of a related pyrimidine-diamine exhibited higher bioavailability (AUC 2.5× vs. Form B) due to improved dissolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
